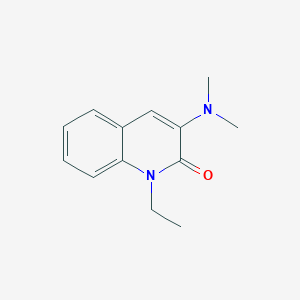
3-(Dimethylamino)-1-ethylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-ethylquinolin-2(1H)-one is an organic compound with a complex structure that includes a quinoline core substituted with a dimethylamino group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with ethyl iodide in the presence of a base can lead to the formation of the quinoline core, which is then further modified to introduce the dimethylamino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-ethylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield the corresponding amines.
科学的研究の応用
3-(Dimethylamino)-1-ethylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar basicity and nucleophilicity.
Dimethylaniline: A tertiary amine with a dimethylamino group attached to a phenyl ring.
O-Acetylpsilocin: A compound with a similar dimethylaminoethyl group but different core structure.
Uniqueness
3-(Dimethylamino)-1-ethylquinolin-2(1H)-one is unique due to its quinoline core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
3-(dimethylamino)-1-ethylquinolin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-4-15-11-8-6-5-7-10(11)9-12(13(15)16)14(2)3/h5-9H,4H2,1-3H3 |
InChIキー |
ZNJFOYAMHZNWGT-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


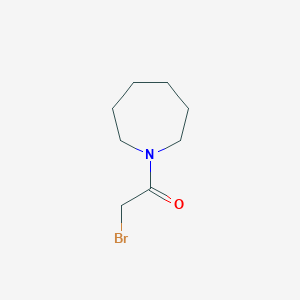

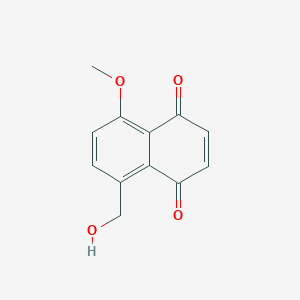
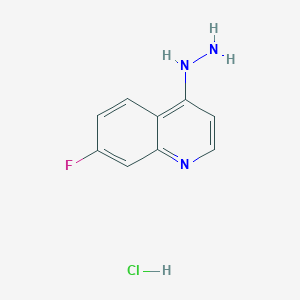
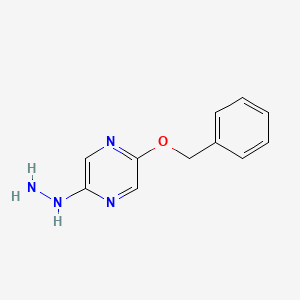

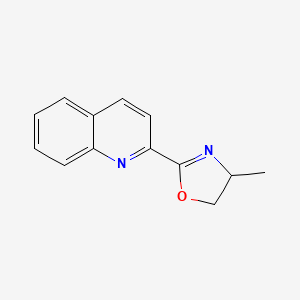
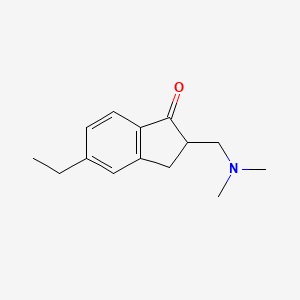
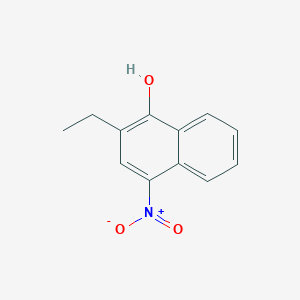
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)
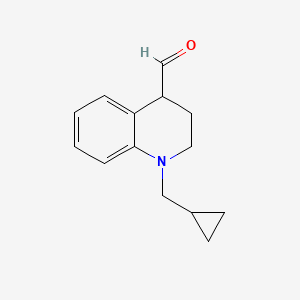

![Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate](/img/structure/B11888153.png)
![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)
